BOMIN-1(cas 4081-22-5) is a selective irreversible inhibitor of carboxylesterases. bis(p-nitrophenyl)phosphate,synthetic
Bomin-1
CAS No.: 4081-22-5
Cat. No.: VC20742701
Molecular Formula: C9H11O4P
Molecular Weight: 214.15 g/mol
Purity: 95 % (HPLC, TLC)
* For research use only. Not for human or veterinary use.

CAS No. | 4081-22-5 |
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Molecular Formula | C9H11O4P |
Molecular Weight | 214.15 g/mol |
IUPAC Name | 2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Standard InChI | InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 |
Standard InChI Key | FVYVGKDBCDSLSD-UHFFFAOYSA-N |
SMILES | CCOP1(=O)COC2=CC=CC=C2O1 |
Canonical SMILES | CCOP1(=O)COC2=CC=CC=C2O1 |
Appearance | Viscous liquid |
Bomin-1 is a phosphorus-containing heterocyclic compound with the molecular formula and a molecular weight of 214.16 g/mol. It is characterized by its benzodioxaphosphinine ring system, which gives it unique chemical and biological properties. The compound exists as a viscous liquid and is primarily known for its role as a selective irreversible inhibitor of carboxylesterases, enzymes that hydrolyze ester bonds in various biochemical pathways .
Synthesis of Bomin-1
3.1 Laboratory Synthesis
Bomin-1 is synthesized through controlled chemical reactions involving specific precursors:
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Reaction Conditions: Ultrasound-assisted synthesis with catalytic amounts of copper(I) iodide (CuI).
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Mechanism: The process involves the isomerization of intermediate alkenes to form the benzodioxaphosphinine ring structure.
This method ensures high selectivity and yield while minimizing byproducts.
3.2 Industrial Production
For large-scale production:
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Continuous flow reactors are employed to optimize reaction conditions such as temperature, pressure, and catalyst concentration.
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Techniques like chromatography are used to enhance purity levels.
Industrial methods aim to scale up laboratory techniques while maintaining consistency in quality .
Applications of Bomin-1
4.1 Scientific Research
Bomin-1 serves as a precursor in synthesizing other phosphorus-containing compounds, making it valuable in organic and medicinal chemistry research.
4.2 Medicinal Potential
Preliminary studies suggest Bomin-1 may have anti-inflammatory and anticancer properties due to its ability to inhibit carboxylesterases, which play roles in various metabolic processes .
4.3 Industrial Use
The compound is utilized in developing flame retardants and materials with enhanced thermal stability, highlighting its importance in materials science.
Mechanism of Action
Bomin-1 functions as an irreversible inhibitor of carboxylesterases:
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Binding Mechanism: It covalently binds to the enzyme's active site, rendering it inactive.
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Biological Impact: This inhibition affects biochemical pathways involving ester hydrolysis, which can alter metabolic activities and cellular functions.
This mechanism underpins its potential therapeutic applications and industrial utility .
Research Findings on Bomin-1
Property | Details |
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Molecular Formula | |
Molecular Weight | 214.16 g/mol |
Synthesis Method | Ultrasound-assisted reaction with CuI catalyst |
Biological Activity | Selective irreversible inhibition of carboxylesterases |
Applications | Precursor in synthesis, flame retardants, potential medicinal properties |
Safety and Handling
While no comprehensive toxicological data is available for Bomin-1, its use as an enzyme inhibitor suggests potential bioactivity that requires careful handling:
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Use personal protective equipment (PPE) during laboratory handling.
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Store at controlled temperatures to maintain stability.
Safety data sheets (SDS) are recommended for detailed handling guidelines .
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